molecular formula C18H21N5O3 B7187282 N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7187282
M. Wt: 355.4 g/mol
InChI Key: COVMSFDZFZZZPI-UHFFFAOYSA-N
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Description

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a pyrrolidine group and a phenylmethyl group containing an amino-oxoethoxy moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c19-16(24)12-26-14-5-3-4-13(10-14)11-20-18(25)15-6-7-17(22-21-15)23-8-1-2-9-23/h3-7,10H,1-2,8-9,11-12H2,(H2,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVMSFDZFZZZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC(=CC=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the pyrrolidine group and the phenylmethyl group. Key steps include:

    Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidine Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with pyrrolidine.

    Attachment of the Phenylmethyl Group: The phenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, followed by the addition of the amino-oxoethoxy moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-piperidin-1-ylpyridazine-3-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-morpholin-1-ylpyridazine-3-carboxamide: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its pyrrolidine ring may offer different steric and electronic effects compared to similar compounds with piperidine or morpholine rings, potentially leading to unique interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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